

In-depth Technical Guide on the Photoisomerization Reaction Dynamics of 3,5-Dimethylisoxazole

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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylisoxazole

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Abstract

This technical guide provides a comprehensive overview of the photoisomerization reaction dynamics of 3,5-dimethylisoxazole, a process of significant interest in medicinal chemistry and photochemistry. The document synthesizes findings from advanced computational simulations and experimental studies to elucidate the ultrafast photochemical pathways, identify key intermediates and products, and quantify reaction timescales. Detailed experimental and computational protocols are provided, alongside structured data tables and visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the core processes.

Introduction

Isoxazole derivatives are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals.^[1] The photochemical behavior of these heterocyclic compounds is of fundamental importance, as it governs their stability and potential for light-induced activation or degradation. The photoisomerization of 3,5-dimethylisoxazole serves as a key model system for understanding the complex reaction dynamics that follow electronic excitation in this class of molecules. Upon absorption of ultraviolet (UV) light, 3,5-dimethylisoxazole undergoes a rapid

series of transformations, initiated by the cleavage of the weak N–O bond, leading to a variety of isomeric products.^[2] This guide delves into the intricate details of these ultrafast dynamics.

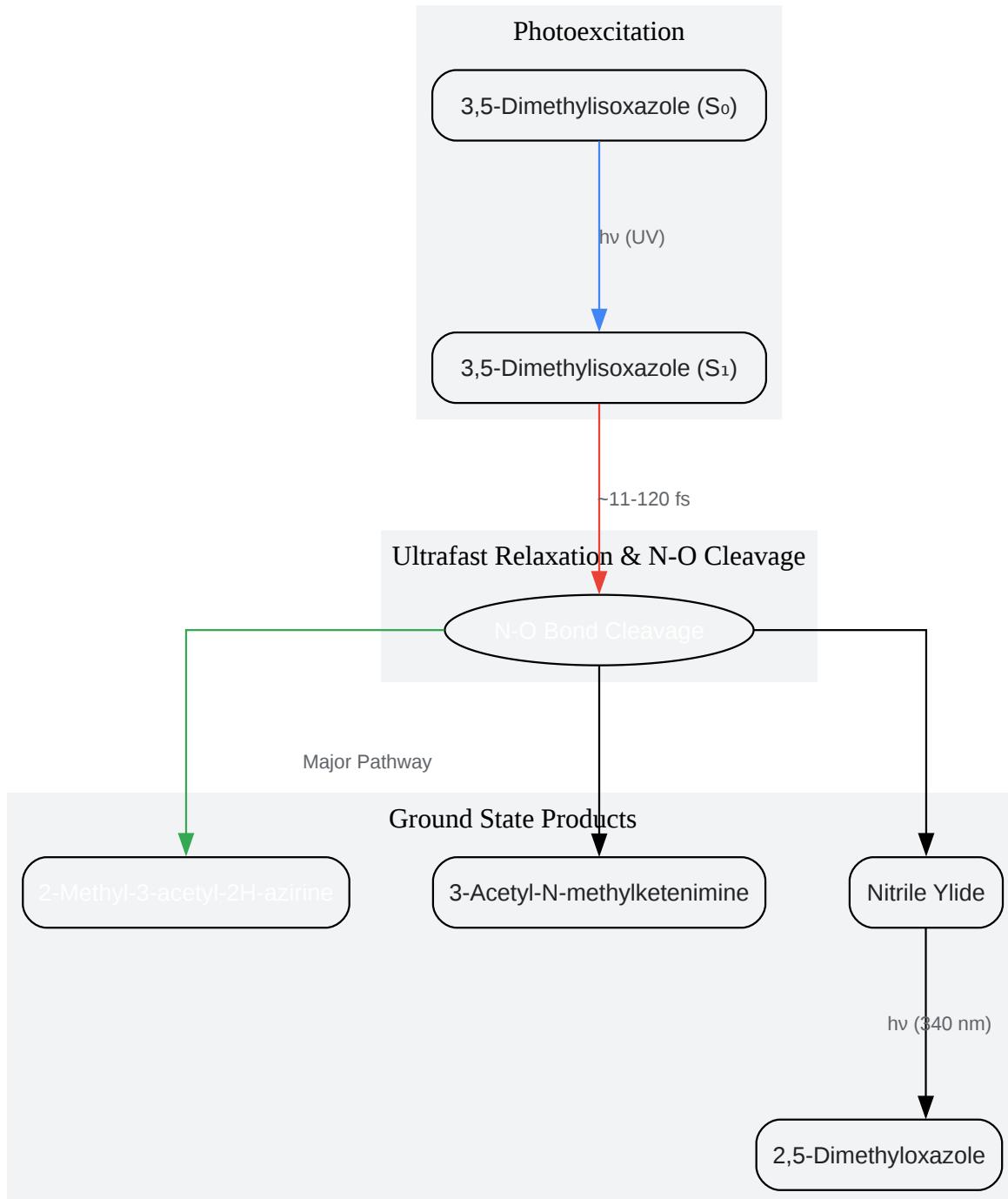
Core Reaction Pathway

The photoisomerization of 3,5-dimethylisoxazole is initiated by photoexcitation to the S1 electronic state.^[2] The subsequent reaction cascade is characterized by several key steps occurring on a femtosecond timescale.

Upon photoexcitation, the N–O bond breaks, leading to a rapid relaxation to the ground state (S0).^[3] This process is exceptionally fast, with two distinct excited state lifetimes estimated at approximately 10.77 fs and 119.81 fs.^[3] Following this non-adiabatic transition to the ground state, the molecule can proceed down several competing pathways, leading to the formation of various isomers.^[2]

The primary experimentally observed and computationally validated photoproducts include 2-methyl-3-acetyl-2H-azirine, 3-acetyl-N-methylketenimine, a nitrile ylide intermediate, and 2,5-dimethyloxazole.^[2] The formation of the azirine derivative is considered the major pathway.^[2]

Below is a diagram illustrating the proposed reaction pathways for the photoisomerization of 3,5-dimethylisoxazole.

[Click to download full resolution via product page](#)**Caption:** Photoisomerization pathways of 3,5-dimethylisoxazole.

Quantitative Data

The dynamics of the photoisomerization process have been quantified through computational simulations. The following tables summarize the key kinetic and product distribution data.

Table 1: Excited State Lifetimes

Parameter	Value	Method	Reference
S₁ State Lifetime (Component 1)	10.77 fs	Computational	[3]

| S₁ State Lifetime (Component 2) | 119.81 fs | Computational | [\[3\]](#) |

Table 2: Calculated Product Quantum Yields

Product	Quantum Yield (%)	Method	Reference
2-Methyl-3-acetyl-2H-azirine	56	Computational	[2]
3,5-Dimethylisoxazole (Regeneration)	Not specified	Computational	[2]
Nitrile Ylide	Not specified	Computational	[2]
2,5-Dimethyloxazole	Not specified	Computational	[2]

| 3-Acetyl-N-methylketenimine | Low | Computational | [\[2\]](#) |

Note: The computational study by Kimura and Nanbu states that their calculated azirine yield of 56% reproduces experimental results, however, the specific experimental quantum yield data is not provided in the cited literature.[\[2\]](#)

Experimental and Computational Protocols

Experimental Methods

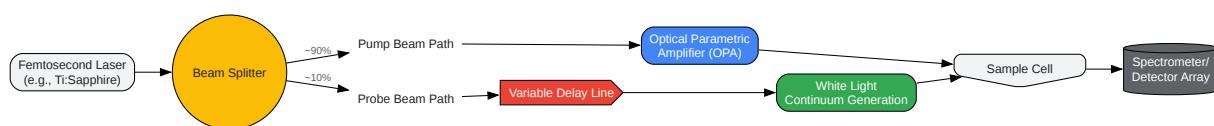
Matrix Isolation Spectroscopy

The experimental identification of the photoproducts of 3,5-dimethylisoxazole was primarily achieved through matrix isolation infrared (IR) spectroscopy.[2]

- **Sample Preparation:** Monomers of 3,5-dimethylisoxazole are isolated in an inert gas matrix, typically argon, at cryogenic temperatures (e.g., 15 K).
- **Irradiation:** The matrix-isolated sample is irradiated with a tunable UV laser at a wavelength near the absorption maximum of the parent molecule (e.g., 222 nm).
- **Detection:** IR spectra are recorded before and after irradiation to identify the newly formed photoproducts by comparing their vibrational frequencies with those of authentic samples or with theoretically calculated spectra.
- **Secondary Photochemistry:** To aid in product identification, subsequent irradiations at longer wavelengths (where the parent molecule does not absorb) are performed to induce further selective photoisomerization of the primary products. For instance, irradiation at 340 nm can selectively convert the nitrile ylide intermediate to 2,5-dimethyloxazole.[2]

Transient Absorption Spectroscopy (General Protocol)

While specific transient absorption data for 3,5-dimethylisoxazole is not readily available in the literature, a general experimental workflow for such studies is outlined below. This technique is crucial for directly observing the ultrafast dynamics of excited states.[4]



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Caption: A typical workflow for femtosecond transient absorption spectroscopy.

- **Light Source:** A femtosecond laser system (e.g., Ti:Sapphire) generates ultrashort pulses.

- Beam Splitting: The laser output is split into a high-intensity pump beam and a lower-intensity probe beam.
- Pump Beam: The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired UV excitation wavelength. This pulse initiates the photochemical reaction in the sample.
- Probe Beam: The probe beam passes through a variable delay line, which precisely controls its arrival time at the sample relative to the pump pulse. It is then focused into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a broadband white-light continuum.
- Measurement: The white-light probe passes through the sample, and its spectrum is recorded by a detector array. By varying the pump-probe delay, a time-resolved series of absorption spectra is obtained, revealing the formation and decay of transient species.

Computational Methods

The theoretical investigation of the photoisomerization dynamics of 3,5-dimethylisoxazole involves nonadiabatic ab initio molecular dynamics simulations.[\[3\]](#)

- Electronic Structure Calculations: The potential energy surfaces and gradients of the involved electronic states (S₀, S₁, S₂, S₃) are calculated on-the-fly at each time step of the simulation. High-level quantum chemistry methods such as Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2) and State-Averaged Complete Active Space Self-Consistent Field (SA4-CASSCF) with an appropriate basis set (e.g., cc-pVDZ + sp) are employed.[\[3\]](#)
- Nonadiabatic Dynamics: To account for the transitions between electronic states, the Trajectory Surface Hopping (TSH) method is used. The Zhu-Nakamura formula is often applied to determine the probability of hopping between adjacent potential energy surfaces when they come close in energy.[\[3\]](#)
- Simulation Protocol: The simulations are initiated by photoexcitation from the ground state (S₀) to the first excited state (S₁). The classical trajectories of the nuclei are then propagated on the excited state potential energy surface for a sufficient duration (e.g., up to 500 fs) to observe the key reaction events.

Conclusion and Future Outlook

The photoisomerization of 3,5-dimethylisoxazole is an ultrafast process initiated by N-O bond cleavage upon excitation to the S1 state, leading to the formation of several isomeric products, with 2-methyl-3-acetyl-2H-azirine being the major product. Computational studies have provided significant insights into the timescales and mechanisms of these reactions.

While the primary reaction pathways have been elucidated, further experimental work is needed to corroborate the computationally derived quantum yields and to directly observe the transient intermediates using techniques like femtosecond transient absorption spectroscopy. Such studies would provide a more complete picture of the reaction dynamics and could aid in the rational design of photosensitive pharmaceuticals and other advanced materials based on the isoxazole scaffold.

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